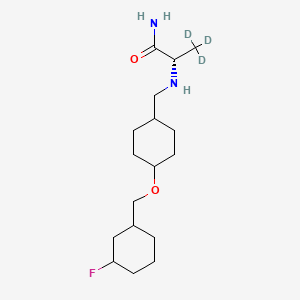
TCEP-d16 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a non-thiol reducing agent that is more stable and produces faster S-S reductive reactions compared to other chemical reductants . It is widely used in biochemistry and molecular biology applications due to its ability to selectively reduce protein disulfides without altering their properties .
准备方法
Synthetic Routes and Reaction Conditions
TCEP-d16 (hydrochloride) is synthesized by the deuteration of TCEP hydrochloride. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the TCEP hydrochloride molecule . The synthetic route typically includes the acid hydrolysis of tris(cyanoethyl)phosphine, followed by deuteration .
Industrial Production Methods
Industrial production of TCEP-d16 (hydrochloride) involves large-scale deuteration processes, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and effectiveness as a reducing agent .
化学反应分析
Types of Reactions
TCEP-d16 (hydrochloride) primarily undergoes reduction reactions. It is highly effective in cleaving disulfide bonds within and between proteins . The compound is also used in the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides .
Common Reagents and Conditions
Common reagents used with TCEP-d16 (hydrochloride) include various buffers and solvents. The compound is stable in aqueous, acidic, and basic solutions, making it versatile for different reaction conditions . It is often used in combination with copper catalysts for azide-alkyne cycloaddition reactions .
Major Products Formed
The major products formed from the reduction reactions involving TCEP-d16 (hydrochloride) are free thiols or sulfhydryl groups. These products are crucial for further biochemical and molecular biology applications .
科学研究应用
TCEP-d16 (hydrochloride) has a wide range of scientific research applications:
作用机制
TCEP-d16 (hydrochloride) exerts its effects through a nucleophilic substitution mechanism. The phosphorus atom in the compound attacks one sulfur atom along the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion . This reaction is followed by rapid hydrolysis, releasing the second sulfhydryl molecule and forming phosphine oxide . This mechanism allows TCEP-d16 (hydrochloride) to effectively reduce disulfide bonds without interacting with other thiol-directed agents .
相似化合物的比较
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent that is less stable and has a strong odor compared to TCEP-d16 (hydrochloride).
2-Mercaptoethanol: Another reducing agent that is less effective and more volatile than TCEP-d16 (hydrochloride).
2-Mercaptothylamine: Similar to 2-mercaptoethanol, it is less stable and has a strong odor.
Uniqueness
TCEP-d16 (hydrochloride) stands out due to its stability, odorless nature, and effectiveness in reducing disulfide bonds. Unlike other reducing agents, it does not need to be removed before certain sulfhydryl-reactive cross-linking reactions, making it highly convenient for various applications .
属性
分子式 |
C9H16ClO6P |
|---|---|
分子量 |
302.74 g/mol |
IUPAC 名称 |
(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4 |
InChI 键 |
PBVAJRFEEOIAGW-KTOUPRNMSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl |
规范 SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)





![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)

![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)

![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)

